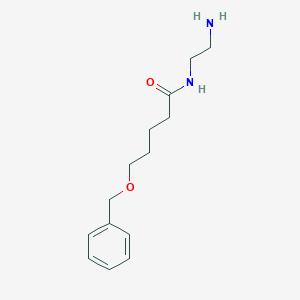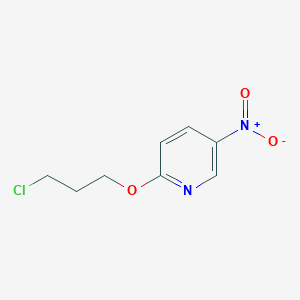
2-(3-Chloropropoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a 3-chloropropoxy group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-5-nitropyridine typically involves the reaction of 5-nitropyridin-2-ol with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.
Aplicaciones Científicas De Investigación
2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of a pyridine ring.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Contains a benzotriazine ring and exhibits potent antiproliferative effects.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: A related compound with a tetrahydropyran ring instead of a pyridine ring.
Uniqueness
2-(3-Chloropropoxy)-5-nitropyridine is unique due to the combination of its nitro and chloropropoxy groups on a pyridine ring This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-(3-chloropropoxy)-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2 |
Clave InChI |
FYUMUEHHXPTSOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
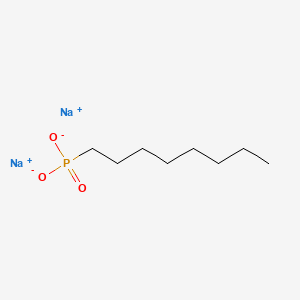
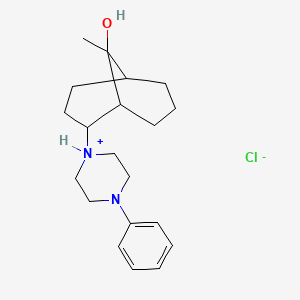

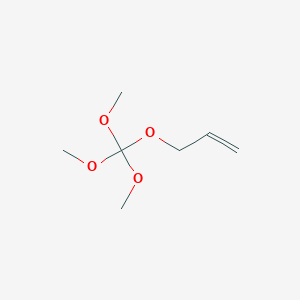




![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
